1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 1, a propyl group at position 5, and a carbonyl chloride group at position 4. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of 1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between hydrazine and a 1,3-dicarbonyl compound.
Introduction of Substituents: The methyl and propyl groups are introduced through alkylation reactions.
Chemical Reactions Analysis
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.
Agrochemistry: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a nitro group at position 4 instead of a carbonyl chloride group, leading to different reactivity and applications.
1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the propyl group and carbonyl chloride group, resulting in different chemical properties and uses.
Properties
CAS No. |
706819-89-8 |
---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-methyl-5-propylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-7-6(8(9)12)5-10-11(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
UMHWOKHANGEIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.